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molecular formula C8H10N2O3S B1295883 Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate CAS No. 53554-29-3

Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B1295883
M. Wt: 214.24 g/mol
InChI Key: HDIWKNXVBQPJCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309232B2

Procedure details

Ethyl sodium 5-(ethoxycarbonyl)-2-(methylthio)-4-oxo-4H-pyrimidin-3-ide (3.31 g, 14.00 mmol) was dissolved in 300 mL of methanol. 2 mL of HCl was added to the solution, which was condensed to yield the product.
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:7](=[O:14])[N-:8][C:9]([S:12][CH3:13])=[N:10][CH:11]=1)=[O:5])[CH3:2].C([Na])C.Cl>CO>[CH3:13][S:12][C:9]1[NH:8][C:7](=[O:14])[C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])=[CH:11][N:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.31 g
Type
reactant
Smiles
C(C)OC(=O)C=1C([N-]C(=NC1)SC)=O.C(C)[Na]
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
to yield the product

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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